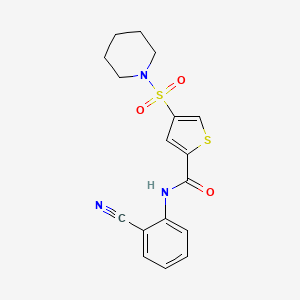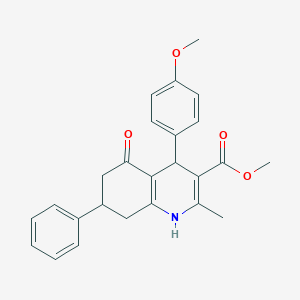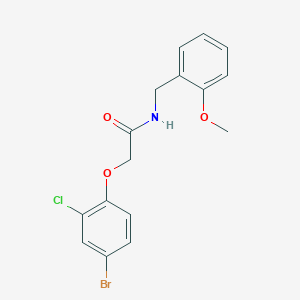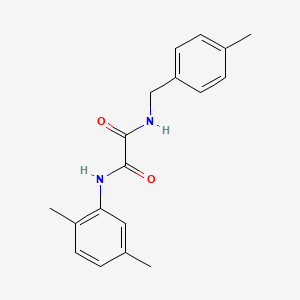
2-methyl-1-(trichloroacetyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(trichloroacetyl)piperidine, also known as MTCP, is a synthetic compound that has been widely used in scientific research. It is a piperidine derivative with a trichloroacetyl group attached to the nitrogen atom. MTCP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 2-methyl-1-(trichloroacetyl)piperidine is not fully understood, but it is thought to work by inhibiting the activity of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have effects on mood and behavior. This compound has also been found to increase the levels of certain neuropeptides in the brain, which can have effects on pain perception and inflammation.
实验室实验的优点和局限性
The advantages of using 2-methyl-1-(trichloroacetyl)piperidine in lab experiments include its potency and specificity as an inhibitor of acetylcholinesterase. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safe tool for studying various biological processes.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in some experimental setups. Additionally, the effects of this compound on the nervous system can be complex and difficult to interpret, making it important to use caution when interpreting experimental results.
未来方向
There are many potential future directions for research involving 2-methyl-1-(trichloroacetyl)piperidine. One area of interest is the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's. This compound's ability to inhibit acetylcholinesterase makes it a promising candidate for the development of new drugs that could improve cognitive function in patients with these diseases.
Another potential direction for research is the development of new pain medications. This compound's analgesic properties make it a potential candidate for the development of new drugs that could provide relief for patients suffering from chronic pain.
Overall, this compound is a valuable tool for studying various biological processes, and its potential applications in medicine make it an exciting area of research for the future.
合成方法
2-methyl-1-(trichloroacetyl)piperidine can be synthesized using a variety of methods, but the most common method involves the reaction between 2-methylpiperidine and trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform.
科学研究应用
2-methyl-1-(trichloroacetyl)piperidine has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes this compound a valuable tool for studying the role of acetylcholine in the nervous system and for developing new treatments for diseases such as Alzheimer's and Parkinson's.
This compound has also been found to have anticonvulsant properties, making it useful for studying epilepsy and other neurological disorders. Additionally, this compound has been found to have analgesic properties, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
2,2,2-trichloro-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPMKJGSFJCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)

![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
![[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)


![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4949809.png)
![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)


